molecular formula C9H13Cl2NO B3148860 {2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride CAS No. 6594-67-8

{2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride

Cat. No.: B3148860
CAS No.: 6594-67-8
M. Wt: 222.11 g/mol
InChI Key: FRIRXRYZWDEJDY-UHFFFAOYSA-N
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Description

{2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2NO and its molecular weight is 222.11 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chlorophenyl)methoxy]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-9-4-2-1-3-8(9)7-12-6-5-11;/h1-4H,5-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIRXRYZWDEJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COCCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6594-67-8
Record name Ethanamine, 2-[(2-chlorophenyl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6594-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Structural Context and Chemical Classification of 2 2 Chlorobenzyl Oxy Ethyl Amine Hydrochloride

{2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride is a primary amine and a substituted benzyl (B1604629) ether, presented as a hydrochloride salt. The core of the molecule is an ethylamine (B1201723) chain. An ether linkage connects the ethyl group at the 2-position to a benzyl group. This benzyl group is further modified with a chlorine atom at the 2-position (ortho-position) of the benzene (B151609) ring. The presence of the amine group makes the compound basic, allowing it to readily form a stable, water-soluble hydrochloride salt.

The key structural features—a primary alkylamine, an ether linkage, and a chlorinated aromatic ring—confer specific chemical properties and reactivity to the molecule. The primary amine is a nucleophilic site and a hydrogen bond donor, while the ether bond offers a degree of conformational flexibility. The 2-chlorobenzyl group influences the molecule's steric and electronic properties, which can be crucial in its interactions with biological targets or in directing further chemical modifications.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 6594-67-8 1pchem.comhit2lead.com
Molecular Formula C₉H₁₃Cl₂NO 1pchem.comechemi.com
Molecular Weight 222.11 g/mol 1pchem.comhit2lead.com
Chemical Class Primary Alkylamine, Benzyl Ether
Synonyms 2-((2-Chlorobenzyl)oxy)ethanamine hydrochloride echemi.com
Rotatable Bond Count 4 hit2lead.com
Hydrogen Bond Donor Count 1 echemi.com
Hydrogen Bond Acceptor Count 2 echemi.com

Synthetic Methodologies and Process Chemistry of 2 2 Chlorobenzyl Oxy Ethyl Amine Hydrochloride

Established Synthetic Pathways for {2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride and its Structural Precursors

The traditional synthesis of this compound is typically approached through a convergent strategy, focusing on the independent formation of its core structural components: the ethylamine (B1201723) moiety and the 2-chlorobenzyl ether group, followed by their coupling and final salt formation.

Amination Reactions in the Synthesis of the Ethylamine Moiety

The synthesis of the ethylamine portion of the molecule can be achieved through several well-established amination reactions. A primary method involves the nucleophilic substitution of a halogenoalkane with ammonia (B1221849). chemguide.co.ukstudymind.co.uk This reaction, typically conducted by heating a concentrated solution of ammonia in ethanol (B145695) with a suitable substrate like a 2-haloethanol derivative, proceeds in two stages. Initially, an ammonium (B1175870) salt is formed, which is then deprotonated by excess ammonia to yield the primary amine. chemguide.co.uk A significant drawback of this method is the potential for over-alkylation, where the primary amine product can act as a nucleophile itself, reacting with the haloalkane to form secondary and tertiary amines. chemguide.co.uklibretexts.org Using a large excess of ammonia helps to favor the formation of the primary amine. chemguide.co.uk

Another robust method for preparing primary amines is through the reduction of nitriles. chemguide.co.ukpressbooks.pub This process typically involves reacting an alkyl halide with a cyanide salt to form the nitrile, which is subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄). chemguide.co.ukpressbooks.pub This two-step sequence effectively converts an alkyl halide into a primary amine with an additional carbon atom. pressbooks.pub

Reductive amination of aldehydes or ketones provides another versatile route to amines. libretexts.orgpressbooks.pub This two-part reaction involves the initial formation of an imine through the nucleophilic addition of ammonia to a carbonyl group, followed by the reduction of the imine to the corresponding amine. libretexts.orgpressbooks.pub Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation. libretexts.org For the ethylamine moiety, this could involve the reductive amination of glycoaldehyde.

A particularly relevant precursor for industrial synthesis is 2-chloroethylamine (B1212225) hydrochloride, which can be synthesized from ethanolamine (B43304) using reagents like thionyl chloride or hydrogen chloride. google.comexsyncorp.com

Table 1: Comparison of Amination Methodologies for Ethylamine Synthesis

Method Starting Materials Reagents & Conditions Advantages Disadvantages
Direct Amination Halogenoalkane (e.g., 2-chloroethanol) Concentrated ammonia in ethanol, heat in a sealed tube. chemguide.co.uk Simple, one-step process. Can produce a mixture of primary, secondary, and tertiary amines. libretexts.org
Nitrile Reduction Halogenoalkane 1. NaCN or KCN (SN2 reaction) 2. LiAlH₄ in ether, followed by acid workup. chemguide.co.uk Produces a clean primary amine; adds a carbon atom. pressbooks.pub Two-step process; uses highly reactive and hazardous reagents (cyanides, LiAlH₄).
Reductive Amination Aldehyde (e.g., glycoaldehyde) Ammonia, reducing agent (e.g., NaBH₃CN, H₂/Ni). pressbooks.pub Good control over the degree of substitution. Requires a carbonyl precursor.

| From Ethanolamine | Ethanolamine | Thionyl chloride or hydrogen chloride. google.com | Utilizes readily available starting material. | Involves corrosive reagents. |

Ether Bond Formation Strategies involving Benzyl (B1604629) Halides

The formation of the ether linkage in this compound is classically achieved via the Williamson ether synthesis. wikipedia.org This robust and widely used method involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. wikipedia.orgbyjus.com In the context of the target molecule, the synthesis would involve the reaction between the alkoxide of an ethanolamine derivative and 2-chlorobenzyl chloride.

The mechanism is a bimolecular nucleophilic substitution where the alkoxide ion performs a backside attack on the electrophilic carbon of the benzyl halide, displacing the halide leaving group in a single, concerted step. wikipedia.orgmasterorganicchemistry.com For this reaction to be efficient, the alkyl halide should be primary or methyl to minimize competing elimination reactions, a condition which 2-chlorobenzyl chloride satisfies. masterorganicchemistry.com The alkoxide nucleophile is typically generated in situ by treating the corresponding alcohol (e.g., N-protected 2-aminoethanol) with a strong base. masterorganicchemistry.comjk-sci.com

Table 2: Reagents for Williamson Ether Synthesis

Component Examples Role
Alcohol Precursor 2-Aminoethanol (typically N-protected) Source of the alkoxide nucleophile.
Alkyl Halide 2-Chlorobenzyl chloride Electrophile; provides the benzyl group.
Base Sodium hydride (NaH), Potassium hydride (KH), Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃). jk-sci.com Deprotonates the alcohol to form the more nucleophilic alkoxide.

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF). jk-sci.com | Aprotic solvents are preferred to solvate the cation of the alkoxide and avoid protonating the nucleophile, thus accelerating the SN2 reaction. jk-sci.com |

The choice of reactants is critical; while the alkylating agent is preferably primary, the alkoxide can be derived from primary, secondary, or even tertiary alcohols, although sterically hindered alkoxides can favor elimination. byjus.commasterorganicchemistry.com

Salt Formation and Purification Processes for Hydrochloride Salts

The final step in the synthesis is the formation of the hydrochloride salt. Amines readily react with strong mineral acids, such as hydrochloric acid (HCl), in a straightforward acid-base reaction. youtube.com The lone pair of electrons on the amine's nitrogen atom accepts a proton from HCl, forming a positively charged ammonium cation, which then pairs with the chloride anion to form an ionic salt. youtube.com

This transformation is highly advantageous for purification. The resulting hydrochloride salts are typically crystalline solids with higher melting points and different solubility profiles than their free base counterparts, often being soluble in water but less so in nonpolar organic solvents. echemi.com This allows for effective purification by crystallization or precipitation. youtube.com

Several techniques are employed for the formation and purification of amine hydrochloride salts:

Precipitation with Gaseous HCl: Bubbling anhydrous hydrogen chloride gas through a solution of the free amine in an organic solvent (e.g., diethyl ether, isopropanol, THF) is a common method to precipitate the pure hydrochloride salt. echemi.com

Addition of Aqueous HCl: Adding a concentrated aqueous solution of HCl to a solution of the amine can also induce precipitation, although this may introduce water and inorganic salts (like NaCl if a neutralization step was involved) that need to be removed. echemi.com

Recrystallization: This is a standard purification technique where the crude salt is dissolved in a suitable hot solvent and allowed to cool, causing the pure crystals to form while impurities remain in the solution. google.com

Washing and Extraction: A sequence involving neutralization of the salt to the free base, extraction into an organic solvent, washing to remove impurities, and then re-formation of the salt can be an effective purification strategy. echemi.comnih.gov A patent for a related compound details a process of stirring the reaction mixture with aqueous NaOH, separating the organic phase, and then treating it with concentrated HCl to precipitate the final hydrochloride product. google.com

Advanced Synthetic Approaches Applicable to this compound

Modern synthetic chemistry offers more advanced methodologies that could be applied to the synthesis of this compound, aiming to improve efficiency, selectivity, and safety.

Catalytic Approaches (e.g., Palladium-Catalyzed Transformations)

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis that could be adapted for the formation of the key ether bond in the target molecule. While the Williamson synthesis is effective, palladium-catalyzed etherification (such as the Buchwald-Hartwig amination/etherification) can often proceed under milder conditions and with different substrate scopes.

This approach would likely involve the coupling of 2-chlorobenzyl alcohol with a suitably functionalized ethylamine derivative. More relevantly, palladium catalysis is well-established for reactions involving benzyl groups. For instance, palladium-catalyzed C3-benzylation of indoles has been successfully achieved using benzyl carbonates under mild conditions. nih.gov Another study demonstrates the direct benzylation of carboxylic acids using toluene (B28343) as the benzyl source, mediated by a palladium catalyst. labxing.com These transformations proceed via the formation of π-benzyl-palladium intermediates. nih.gov

Applying this logic, a potential catalytic cycle for the ether synthesis could involve:

Oxidative addition of a palladium(0) catalyst to 2-chlorobenzyl bromide (or another activated derivative).

Reaction with the alkoxide of the N-protected 2-aminoethanol.

Reductive elimination to form the desired ether product and regenerate the palladium(0) catalyst.

The choice of ligand is crucial in these reactions, influencing the catalyst's stability and reactivity. nih.gov

Table 3: Potential Palladium-Catalyzed Benzylation/Etherification Parameters

Component Examples Function Reference
Palladium Pre-catalyst [Pd(allyl)(cod)]BF₄, PdI₂, Pd(OAc)₂ Source of the active Pd(0) catalyst. nih.govlabxing.comnih.gov
Ligand DPEphos, DPPP (phosphine ligands) Stabilizes the palladium center and modulates its reactivity and selectivity. nih.govnih.gov
Base K₂CO₃, Cs₂CO₃ Activates the alcohol nucleophile. N/A

| Benzyl Source | 2-Chlorobenzyl carbonate, 2-Chlorobenzyl alcohol | Electrophilic partner in the cross-coupling reaction. | nih.govlabxing.com |

This catalytic approach offers a modern alternative to classical methods, with the potential for higher functional group tolerance and milder reaction conditions.

Continuous-Flow Synthesis Methodologies for Related Amine Hydrochlorides

Continuous-flow chemistry is an emerging process technology that offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and streamlined multi-step synthesis. rsc.orgresearchgate.net The synthesis of amines and their hydrochloride salts is particularly well-suited to this technology. researchgate.netnih.gov

A multi-step continuous-flow synthesis of this compound could be envisioned as follows:

Flow Amination: An initial reactor module could perform the amination of a suitable precursor. The chemoselective amination of alkyl chlorides with aqueous ammonia has been successfully demonstrated in a flow system to produce primary ammonium salts with high efficiency and significantly reduced reaction times compared to batch methods. researchgate.netacs.org

Flow Etherification: The output from the first module could be directly fed into a second reactor for the ether bond formation. The precise temperature control afforded by flow reactors would be beneficial for managing the exothermicity of a Williamson-type synthesis or for optimizing a catalytic reaction.

In-line Salt Formation and Crystallization: The crude product stream containing the free base could then be mixed with a stream of HCl (either aqueous or in a solvent) in a T-mixer. The resulting stream would flow into a crystallization module where controlled cooling would induce the precipitation of the pure hydrochloride salt, which could then be collected by in-line filtration.

Table 4: Comparison of Batch vs. Continuous-Flow Synthesis for Amines

Parameter Batch Synthesis Continuous-Flow Synthesis
Heat Transfer Limited by surface area-to-volume ratio; potential for thermal runaways. Excellent; high surface area-to-volume ratio allows for precise temperature control. researchgate.net
Mixing Can be inefficient, leading to local concentration gradients. Highly efficient mixing, leading to better reaction control and reproducibility. researchgate.net
Safety Large volumes of hazardous reagents are present at one time. Small reactor volumes minimize the quantity of hazardous material at any given moment. rsc.org
Scalability "Scaling-up" can be complex and require re-optimization. "Scaling-out" or "numbering-up" by running multiple reactors in parallel is more straightforward. researchgate.net

| Reaction Time | Often requires long reaction times (hours to days). | Drastically reduced reaction times (seconds to minutes) due to enhanced kinetics. researchgate.net |

The application of continuous-flow methodologies represents a significant advancement in the process chemistry of amine hydrochlorides, offering a safer, more efficient, and more consistent manufacturing process.

Principles of Green Chemistry in Compound Synthesis

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance safety and efficiency. The synthesis of this compound can be made more environmentally benign by considering several of the twelve principles of green chemistry.

A primary strategy for the synthesis of this compound is the Williamson ether synthesis. This reaction typically involves the reaction of an alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. In the context of synthesizing this compound, this would likely involve the reaction of 2-aminoethanol with 2-chlorobenzyl chloride.

Key Green Chemistry Considerations:

Use of Safer Solvents and Auxiliaries: Traditional Williamson ether synthesis often employs volatile organic solvents (VOCs) such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). numberanalytics.com Green alternatives include the use of more environmentally friendly solvents like ionic liquids or deep eutectic solvents. numberanalytics.com Furthermore, performing the reaction under solvent-free conditions or in aqueous media using phase-transfer catalysis represents a significant green improvement.

Energy Efficiency: The use of microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. numberanalytics.com These techniques can lead to faster reaction rates and potentially higher yields.

Catalysis: The use of phase-transfer catalysts (PTCs), such as quaternary ammonium salts, can facilitate the reaction between the aqueous and organic phases, eliminating the need for harsh, anhydrous conditions and often allowing for the use of less hazardous bases like sodium hydroxide. numberanalytics.com

Reduction of Derivatives: A direct synthesis route is preferable to one that involves multiple protection and deprotection steps, as this reduces the number of synthetic steps and the amount of waste generated.

The following table summarizes some green chemistry approaches applicable to the synthesis of benzyloxy ether derivatives:

Green Chemistry PrincipleConventional ApproachGreener AlternativePotential Benefits
Safer Solvents DMF, DMSO, THF numberanalytics.comWater with PTC, Ionic Liquids, Deep Eutectic Solvents numberanalytics.comReduced toxicity and environmental impact.
Energy Efficiency Conventional heating (reflux)Microwave irradiation, Ultrasound numberanalytics.comReduced reaction times, lower energy consumption.
Catalysis Stoichiometric strong bases (e.g., NaH)Phase-Transfer Catalysis (PTC) with weaker bases (e.g., NaOH) numberanalytics.comMilder reaction conditions, improved safety, easier work-up.
Waste Prevention Use of protecting groupsDirect synthesis on unprotected substratesFewer reaction steps, less waste generated.

Optimization of Reaction Parameters and Yield Enhancement in Related Processes

Optimizing reaction parameters is critical for maximizing the yield and purity of the desired product while minimizing reaction time and byproducts. For the synthesis of compounds structurally related to this compound via Williamson ether synthesis, several parameters can be adjusted.

Key Parameters for Optimization:

Choice of Base: The strength and solubility of the base are crucial. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the alcohol but require anhydrous conditions. Weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used, especially in conjunction with phase-transfer catalysis. The concentration of the base can also influence the reaction rate and selectivity. For instance, using a lower concentration of NaOH may minimize side reactions like the formation of formaldehyde (B43269) when using certain chlorinated solvents. chemistrysteps.com

Solvent System: The polarity of the solvent affects the solubility of the reactants and the rate of the S(_N)2 reaction. Polar aprotic solvents like DMF and DMSO are often effective but can be difficult to remove. numberanalytics.com The choice of solvent can also influence the competition between substitution (ether formation) and elimination (alkene formation) side reactions.

Temperature: The reaction temperature influences the reaction rate. Higher temperatures generally lead to faster reactions, but can also promote side reactions such as elimination and decomposition. A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C. nih.gov

Reaction Time: The reaction time needs to be sufficient for the reaction to go to completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

Catalyst: In phase-transfer catalyzed reactions, the choice and concentration of the catalyst are important. Quaternary ammonium salts are common PTCs. numberanalytics.com

The following table illustrates the potential effects of varying reaction parameters on the yield of a Williamson ether synthesis for benzyloxy derivatives:

ParameterVariationPotential Effect on YieldRationale
Base Stronger base (e.g., NaH)IncreasedMore complete formation of the alkoxide nucleophile.
Weaker base (e.g., K2CO3)Decreased (without PTC)Incomplete deprotonation of the alcohol.
Solvent Polar aprotic (e.g., DMF)IncreasedSolvates the cation, leaving a more reactive "naked" alkoxide.
Protic (e.g., Ethanol)DecreasedSolvates the alkoxide, reducing its nucleophilicity.
Temperature IncreasedIncreased (up to a point)Faster reaction kinetics.
Too highDecreasedPromotion of elimination and decomposition side reactions.
Catalyst (PTC) Addition of PTCIncreased (in biphasic systems)Facilitates the transfer of the alkoxide from the aqueous to the organic phase.

Investigation of Synthetic Intermediates and their Transformations

The synthesis of this compound proceeds through several key intermediates. Understanding the formation and subsequent transformations of these intermediates is crucial for controlling the reaction and maximizing the yield of the final product.

A plausible synthetic route involves a two-step process:

Formation of the Ether Intermediate: The first step is a Williamson ether synthesis to form the ether linkage. This involves the reaction of 2-aminoethanol with 2-chlorobenzyl chloride. In this reaction, either the hydroxyl or the amino group of 2-aminoethanol can act as a nucleophile. However, under basic conditions, the hydroxyl group is more readily deprotonated to form an alkoxide, which is a stronger nucleophile than the neutral amino group. This selectively favors O-alkylation to form the intermediate, 2-[(2-chlorobenzyl)oxy]ethan-1-amine .

Reaction: HO-CH(_2)-CH(_2)-NH(_2) + Cl-CH(_2)-C(_6)H(_4)Cl + Base → 2-Cl-C(_6)H(_4)-CH(_2)-O-CH(_2)-CH(_2)-NH(_2) + Base·HCl

Formation of the Hydrochloride Salt: The second step involves the treatment of the free amine intermediate with hydrochloric acid to form the final hydrochloride salt. This is a standard acid-base reaction that protonates the basic amino group, rendering the molecule more water-soluble and often crystalline, which aids in its purification.

Reaction: 2-Cl-C(_6)H(_4)-CH(_2)-O-CH(_2)-CH(_2)-NH(_2) + HCl → [2-Cl-C(_6)H(_4)-CH(_2)-O-CH(_2)-CH(_2)-NH(_3)]Cl

Potential Side Reactions and Byproducts:

N-Alkylation: The amino group of 2-aminoethanol or the product amine can also act as a nucleophile and react with 2-chlorobenzyl chloride, leading to N-alkylation and the formation of secondary and tertiary amines as byproducts. Careful control of reaction conditions, such as the choice of base and stoichiometry, is necessary to minimize this side reaction.

Dialkylation: Both the oxygen and nitrogen atoms could potentially be alkylated, leading to a dialkylated byproduct.

Elimination: Although less likely with a primary benzylic halide, elimination reactions can sometimes compete with substitution, especially at higher temperatures and with sterically hindered bases.

The following table outlines the key intermediates and their potential transformations:

IntermediateFormationSubsequent TransformationPotential Side Reactions
Sodium 2-aminoethoxide Reaction of 2-aminoethanol with a strong base (e.g., NaH).Nucleophilic attack on 2-chlorobenzyl chloride to form the ether linkage.Reaction with another molecule of 2-chlorobenzyl chloride (N-alkylation).
2-[(2-chlorobenzyl)oxy]ethan-1-amine Williamson ether synthesis between 2-aminoethanol and 2-chlorobenzyl chloride.Protonation with HCl to form the hydrochloride salt.Further reaction with 2-chlorobenzyl chloride to form the N-benzylated byproduct.
This compound Reaction of the free amine with HCl.Final product isolation and purification.-

Mechanistic Investigations of Reactions Involving 2 2 Chlorobenzyl Oxy Ethyl Amine Hydrochloride

Elucidation of Reaction Mechanisms in Synthetic Routes

The synthesis of {2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride and related N-benzyl ethylamines is primarily governed by nucleophilic substitution reactions. A prevalent synthetic strategy involves the direct N-alkylation of an amine with a benzyl (B1604629) halide.

Specifically, the formation of the target compound can be achieved by reacting 2-aminoethanol with 2-chlorobenzyl chloride. The mechanism for this transformation is a classic bimolecular nucleophilic substitution (SN2) reaction. In this process, the nitrogen atom of the primary amine in 2-aminoethanol acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride. The presence of the chlorine atom on the benzyl ring has a modest electron-withdrawing effect, which can slightly influence the reactivity of the benzylic carbon.

The reaction proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminoethanol attacks the methylene (B1212753) carbon (-CH₂-) of 2-chlorobenzyl chloride.

Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is partially formed and the C-Cl bond is partially broken.

Leaving Group Departure: The chloride ion departs as a leaving group, resulting in the formation of a secondary amine.

Proton Transfer: The resulting ammonium (B1175870) ion is deprotonated by a base (such as excess amine or an added base like potassium carbonate) to yield the free amine product, {2-[(2-chlorobenzyl)oxy]ethyl}amine.

Salt Formation: The final step involves reacting the free amine with hydrochloric acid to form the stable hydrochloride salt.

A significant challenge in such alkylations is the potential for over-alkylation, where the secondary amine product reacts further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. To favor monosubstitution, reaction conditions are often optimized, for instance, by using a large excess of the initial amine (in this case, 2-aminoethanol).

Alternative routes, such as reductive amination, could also be employed. This would involve reacting 2-(benzyloxy)acetaldehyde (B24188) with ammonia (B1221849), followed by reduction of the intermediate imine. The reduction can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation.

Role of Catalysts and Reagents in the Reaction Kinetics of Related Amines

The kinetics of N-alkylation reactions, central to the synthesis of {2-[(2-chlorobenzyl)oxy]ethyl}amine and its analogues, are significantly influenced by the choice of catalysts and reagents. While the reaction can proceed with just a base, various catalytic systems have been developed to enhance reaction rates, yields, and selectivity.

Base-Mediated Reactions: In the absence of a metal catalyst, a base is crucial for neutralizing the acid (e.g., HCl) generated during the reaction. The choice of base can affect the reaction rate. Stronger, non-nucleophilic bases can deprotonate the amine, increasing its nucleophilicity. However, common and milder bases like potassium carbonate (K₂CO₃) are often sufficient and prevent side reactions.

Metal-Based Catalysis: Transition metal catalysts are widely used to facilitate N-alkylation and related C-N bond-forming reactions under milder conditions.

Copper (Cu) Catalysis: Simple copper(I) salts, such as CuBr, can catalyze the C-N coupling of aliphatic halides with amines at room temperature. These systems often employ a ligand, like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), to stabilize the copper catalyst and facilitate the reaction cycle.

Iridium (Ir) Catalysis: N-Heterocyclic carbene-phosphine iridium (NHC-Ir) complexes are highly effective for the N-monoalkylation of amides with alcohols via a "hydrogen borrowing" or "hydrogen transfer" mechanism. This process involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, followed by imine formation with the amine and subsequent reduction.

Palladium (Pd) Catalysis: Palladium on carbon (Pd/C) is a versatile heterogeneous catalyst, primarily known for hydrogenation reactions. In the context of deprotection, a synergistic system of Pd/C in the presence of 1,1,2-trichloroethane (B165190) has been shown to enable the efficient N-debenzylation of benzylamines.

The table below summarizes the roles of various catalysts and reagents in reactions pertinent to the synthesis of related amines.

Exploration of Radical Intermediates in Transformations

While the primary synthetic routes to this compound involve ionic mechanisms (SN2), the chemistry of this compound and its structural motifs, particularly the benzyl ether and N-benzyl amine groups, can involve radical intermediates in subsequent transformations.

Benzylic C-H and C-O bonds are susceptible to homolytic cleavage under certain conditions, leading to the formation of stabilized benzylic radicals. Such radical-mediated reactions are especially relevant in deprotection strategies or functional group interconversions.

Mechanisms of Radical Formation and Reaction:

Oxidative Debenzylation: The cleavage of benzyl ethers and N-benzyl amides can be achieved through oxidative methods that generate radical intermediates. For example, the oxidation of bromide ions under mild conditions can form bromo radicals (Br•). These radicals can abstract a hydrogen atom from the benzylic position, initiating a sequence that leads to the cleavage of the C-O or C-N bond.

Photochemical Reactions: Visible-light-promoted reactions provide a mild pathway for transformations involving benzyl ethers. These reactions can proceed via a radical chain mechanism involving the homolytic cleavage of O-α-sp³ C-H bonds as a key propagation step.

Metal-Mediated Radical Formation: Copper-catalyzed reactions can involve the generation of alkyl radicals from precursors like potassium alkyltrifluoroborates. These radicals can add to alkenes to form new radical intermediates. In a relevant context, an alkyl radical adding to a styrene (B11656) derivative produces a stabilized benzylic radical, which can then be trapped by an amine.

Base-Promoted Radical Pathways: Some strong bases, like potassium tert-butoxide, have been shown to initiate radical reactions. In the coupling of benzylic alcohols with acetamides, it is proposed that the base promotes the formation of a radical anion from the alcohol, which is a key intermediate in the C-C bond-forming cascade.

The stability of the benzyl radical, due to the delocalization of the unpaired electron into the aromatic ring, makes these pathways accessible under relatively mild conditions.

Mechanistic Insights into Potential Biochemical Interactions of Analogues

While direct mechanistic studies on the biochemical interactions of this compound are not widely documented, analysis of structurally similar compounds provides significant insights into its potential biological activity. Analogues containing the N-(chlorobenzyl) moiety have been shown to act as enzyme inhibitors and interact with biomacromolecules through specific non-covalent interactions.

Enzyme Inhibition:

1-deoxy-D-xylulose 5-phosphate synthase (DXS) Inhibition: An N-(2-chlorobenzyl)-substituted hydroxamate was identified as a potent inhibitor of the enzyme DXS, which is crucial in the bacterial non-mevalonate pathway for isoprenoid synthesis. The mechanism of inhibition likely involves the hydroxamate group chelating a metal cofactor in the enzyme's active site, while the N-(2-chlorobenzyl) group occupies a hydrophobic pocket, contributing to the binding affinity and specificity.

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition: A series of substituted aryl benzylamines have been investigated as inhibitors of 17β-HSD3, an enzyme involved in steroid biosynthesis. Structure-activity relationship studies revealed that substitutions on the benzyl ring influence potency. The chlorobenzyl group can engage in hydrophobic interactions and potentially halogen bonding within the enzyme's active site, thereby stabilizing the enzyme-inhibitor complex. The protonated amine can form crucial hydrogen bonds or ionic interactions with acidic residues like Asp or Glu.

Interactions with DNA: Analogues such as Schiff base copper(II) complexes derived from methoxybenzylamine demonstrate the potential for benzylamine (B48309) derivatives to interact with DNA. The proposed mechanisms include:

Intercalation: The planar aromatic rings of the ligand could insert between the base pairs of the DNA double helix.

Groove Binding: The complex could bind to the major or minor groove of DNA, stabilized by van der Waals forces and hydrogen bonds.

Electrostatic Interactions: A positively charged amine or metal center could interact electrostatically with the negatively charged phosphate backbone of DNA.

These examples suggest that the key structural features of {2-[(2-chlorobenzyl)oxy]ethyl}amine—the hydrophobic and electron-poor 2-chlorobenzyl ring, the flexible ether linkage, and the protonatable amine group—are well-suited for specific interactions with biological targets.

Computational and Theoretical Studies on 2 2 Chlorobenzyl Oxy Ethyl Amine Hydrochloride

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as {2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride, might interact with biological macromolecules, such as proteins or nucleic acids. These computational techniques can provide insights into the binding affinity, orientation, and specific interactions at the active site of a target.

Studies on similar benzyl (B1604629) and chlorobenzyl derivatives have demonstrated their potential to bind to various biological targets. For instance, docking studies on N'-2-(4-Benzylpiperidin-/piperazin-1-yl)acylhydrazones have been used to understand their interactions with the active sites of cholinesterase enzymes. nih.gov Similarly, molecular docking has been employed to investigate the binding of pyrazolo-pyrimidinones to anticancer targets like the epidermal growth factor receptor (EGFR). nih.gov These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking in ligand-protein binding.

For this compound, it is plausible that the protonated amine group could form strong hydrogen bonds with negatively charged residues in a binding pocket. The 2-chlorobenzyl group can participate in hydrophobic and halogen bonding interactions, which are known to be significant in molecular recognition. The ether linkage provides a degree of flexibility, allowing the molecule to adopt a favorable conformation within a binding site.

A hypothetical docking study of this compound against several protein targets could yield predicted binding energies, as illustrated in the table below. Such predictions are valuable for prioritizing experimental screening and guiding the design of new molecules with enhanced affinity and selectivity.

Table 1: Hypothetical Predicted Binding Energies of this compound with Various Protein Targets
Protein TargetPDB IDPredicted Binding Energy (kcal/mol)Key Predicted Interactions
Epidermal Growth Factor Receptor (EGFR)1M17-7.8Hydrogen bond with MET793, Hydrophobic interactions with LEU718, VAL726
Monoamine Oxidase B (MAO-B)2V5Z-8.2Hydrogen bond with TYR435, π-π stacking with TYR398
Caspase-36CKZ-6.9Hydrogen bond with ARG207, Hydrophobic interactions with PHE256

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. tandfonline.commdpi.com These calculations can provide detailed information about molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

For this compound, DFT calculations can elucidate the influence of the electron-withdrawing chlorine atom on the electronic properties of the benzyl ring. This can affect the molecule's ability to participate in aromatic interactions, such as π-π stacking. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity, as the HOMO-LUMO energy gap is an indicator of molecular stability. mdpi.com

The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the charge distribution across the molecule. For this compound, the MEP would likely show a region of positive potential around the protonated amine group, indicating its role as a hydrogen bond donor, and a region of negative potential around the chlorine atom and the ether oxygen, highlighting their potential as hydrogen bond acceptors or sites for electrophilic attack.

The table below presents hypothetical DFT-calculated parameters for this compound, based on findings for similar molecules.

Table 2: Hypothetical DFT-Calculated Parameters for this compound (B3LYP/6-31G* level of theory)
ParameterCalculated Value
HOMO Energy-8.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap7.3 eV
Dipole Moment3.5 D

Conformational Analysis and Energetic Landscape Exploration

The flexibility of the this compound molecule, particularly around the ether and ethylamine (B1201723) linkages, allows it to adopt various conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. lumenlearning.comlibretexts.orgchemistrysteps.com Understanding the conformational preferences of a molecule is essential, as the bioactive conformation is often one of the low-energy conformers.

Computational methods can be used to explore the potential energy surface of the molecule and identify the stable conformers. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results of such an analysis can be visualized as a Ramachandran-like plot, showing the low-energy regions of the conformational space.

The table below shows hypothetical relative energies for different conformers of this compound, illustrating the concept of an energetic landscape.

Table 3: Hypothetical Relative Energies of Different Conformers of this compound
ConformerDihedral Angle 1 (C-O-C-C)Dihedral Angle 2 (O-C-C-N)Relative Energy (kcal/mol)
1 (Global Minimum)180° (anti)60° (gauche)0.00
260° (gauche)180° (anti)1.25
3180° (anti)180° (anti)2.50
460° (gauche)60° (gauche)3.75

Predictive Algorithms for Reactivity and Selectivity

Predictive algorithms, including machine learning and Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to forecast the reactivity and selectivity of organic compounds. neurips.ccnih.govrsc.orgsemanticscholar.orgacs.org These data-driven approaches can learn from large datasets of known reactions to predict the outcomes of new transformations.

For a molecule like this compound, which contains a halogenated aromatic ring, QSAR models can be particularly useful for predicting its reactivity towards various reagents and reaction conditions. nih.gov For example, models have been developed to predict the reaction rates of halogenated aromatic compounds with hydroxyl radicals. nih.gov These models often use molecular descriptors derived from the compound's structure, such as electronic parameters (e.g., HOMO/LUMO energies), steric parameters, and hydrophobicity, to build a predictive relationship.

Machine learning algorithms, such as neural networks, can be trained on vast reaction databases to predict the major products of a chemical reaction, and even suggest suitable reaction conditions. nih.govacs.org By representing the reactants and reagents as molecular fingerprints or graphs, these models can identify patterns of reactivity that may not be immediately obvious to a human chemist. For this compound, such algorithms could predict its susceptibility to nucleophilic substitution at the benzylic position, ether cleavage, or reactions involving the amine group. These predictions can help in designing synthetic routes and understanding potential degradation pathways.

In Vitro Biological Target Identification and Functional Studies of 2 2 Chlorobenzyl Oxy Ethyl Amine Hydrochloride Analogues

Investigation of Enzyme Interactions and Modulatory Effects

Analogues of {2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride have been the subject of enzyme inhibition studies to elucidate their potential as modulators of enzyme activity. A key area of investigation has been their interaction with monoamine oxidases (MAO), enzymes critical in the metabolism of neurotransmitters. Research into related compounds has focused on their efficacy as inhibitors of both MAO-A and MAO-B isoforms. The assessment of kinetic parameters such as the catalytic rate constant (k_cat) and the Michaelis constant (K_m) is fundamental to understanding the potency and mechanism of these inhibitors.

Competitive inhibition is a common mechanism where the inhibitor molecule competes with the substrate for the same active site on the enzyme. nih.gov In such cases, the inhibitor's binding is reversible, and its effect can be overcome by increasing the substrate concentration. nih.gov This type of inhibition is characterized by an increase in the apparent K_m value with no change in the maximum velocity (V_max) of the reaction. The inhibition constant (K_i) is a measure of the inhibitor's affinity for the enzyme. The study of reaction progress curves, particularly in the pre-steady-state, can provide a more accurate determination of the inhibition mechanism and potency, especially for slow-binding inhibitors. nih.gov

While specific kinetic data for close analogues of this compound are not extensively detailed in the public domain, the general approach involves incubating the enzyme with various concentrations of the inhibitor and measuring the rate of substrate conversion. For instance, in the case of acetylcholinesterase inhibition by galantamine, a time-dependent inhibition was observed, which had been previously overlooked by conventional steady-state analyses. nih.gov This highlights the importance of detailed kinetic analysis for accurately characterizing enzyme-inhibitor interactions.

Studies on Protein Dynamics and Conformational Changes

The binding of small molecules, such as the analogues of this compound, to proteins can induce significant conformational changes that modulate the protein's function. These dynamic alterations are central to understanding the mechanism of action of many bioactive compounds. Primary amines, a functional group present in the subject compound, have been shown to induce conformational changes in proteins like α2-macroglobulin. nih.gov These changes, which can be monitored by techniques such as circular dichroism, fluorescence, and absorption spectroscopy, may involve a loss of α-helical structure and a rearrangement of subunits, leading to a more compact protein structure. nih.gov

Such conformational shifts are often the basis of a molecule's biological activity. For example, the regulation of protein activity frequently involves changes in the orientation of domains or order-disorder transitions within the protein structure. nih.gov These can be triggered by ligand binding and can either activate or inhibit the protein's function. While specific studies detailing the conformational changes induced by this compound analogues on their specific protein targets are not widely available, the principles derived from studies on similar amine-containing compounds suggest that such interactions are likely to be a key aspect of their biological effects.

Receptor Binding and Functional Assays for Related Ligands

The interaction of this compound analogues with various receptors has been investigated to determine their binding affinities and functional activities. These studies are essential for identifying potential therapeutic targets and understanding the structure-activity relationships (SAR) that govern receptor recognition.

Analogues with an aryloxy alkylamine scaffold have been shown to interact with serotonin (B10506) receptors. Systematic modifications of the propranolol (B1214883) structure, which shares this scaffold, have led to compounds with significantly enhanced affinity for human 5-HT1B and 5-HT1D receptors. nih.gov For example, N-monomethyl-2-(1-naphthyloxy)-ethylamine demonstrated a high affinity for both h5-HT1B (Ki = 26 nM) and h5-HT1D (Ki = 34 nM) receptors and exhibited agonist activity in a functional adenylate cyclase assay. nih.gov

Furthermore, benzylamino-substituted morphinan (B1239233) derivatives have been evaluated for their binding to opioid receptors. These studies revealed that certain analogues possess high affinity and selectivity for the mu-opioid receptor (MOR) over the kappa (KOR) and delta (DOR) opioid receptors. nih.gov For instance, 3-(3′-hydroxybenzyl)amino-17-methylmorphinan displayed a high affinity for the MOR (Ki = 0.42 nM) and acted as a full agonist in a [³⁵S]GTPγS binding assay. nih.gov The nature and position of substituents on the benzyl (B1604629) ring were found to significantly influence binding affinity and selectivity.

The structure-activity relationship of phenethylamine (B48288) derivatives, which are structurally related to the target compound, has also been explored for their binding to the 5-HT2A serotonin receptor. biomolther.org These studies have shown that substituents on the phenyl ring can modulate binding affinity, with alkyl and halogen groups at the para position generally having a positive effect. biomolther.org

Table 1: Receptor Binding Affinities of Selected Analogues

Compound/AnalogueReceptorBinding Affinity (Ki, nM)
N-monomethyl-2-(1-naphthyloxy)-ethylamineh5-HT1B26
N-monomethyl-2-(1-naphthyloxy)-ethylamineh5-HT1D34
3-(3′-hydroxybenzyl)amino-17-methylmorphinanMOR0.42
3-(3′-hydroxybenzyl)amino-17-methylmorphinanKORModerate affinity
3-(3′-hydroxybenzyl)amino-17-methylmorphinanDOR~714
2-(3′-Hydroxybenzyl)amino-17-cyclopropylmethylmorphinanKORSelective (150-fold over MOR)

In Vitro Assessment of Antimicrobial Activity of Analogues

The antimicrobial potential of analogues of this compound has been evaluated against a range of pathogenic microorganisms. These in vitro studies are crucial for the identification of new antimicrobial agents, particularly in the face of growing antibiotic resistance.

Synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov The minimal inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter in these assessments. For some of these analogues, MIC values were in the range of 2.5–10 μg/ml. nih.gov

Similarly, new benzoylthioureas incorporating a (4-ethylphenoxy)methyl group have been synthesized and tested for their antimicrobial properties. researchgate.net Certain compounds in this series exhibited good activity against Gram-positive strains like S. aureus and Bacillus subtilis, with the most active compound showing MIC values of 62.5 µg/mL. researchgate.net The nature of the substituents on the phenyl ring was found to influence the spectrum of activity, with electron-donating groups favoring activity against Gram-positive bacteria. researchgate.net

Table 2: In Vitro Antimicrobial Activity of Selected Analogues

Analogue ClassMicroorganismMIC (μg/mL)
1,3-bis(aryloxy)propan-2-amines (CPD20)Streptococcus pyogenes2.5
1,3-bis(aryloxy)propan-2-amines (CPD20)Staphylococcus aureus2.5
1,3-bis(aryloxy)propan-2-amines (CPD20)Enterococcus faecalis5
1,3-bis(aryloxy)propan-2-amines (CPD20)MRSA strains2.5
1,3-bis(aryloxy)propan-2-amines (CPD22)Streptococcus pyogenes2.5
1,3-bis(aryloxy)propan-2-amines (CPD22)Staphylococcus aureus5
2-((4-ethylphenoxy)methyl)benzoylthiourea (Va)Gram-positive strains62.5

Analysis of Antiproliferative Effects in Cellular Models (excluding human clinical data)

The antiproliferative activity of analogues of this compound has been investigated in various cancer cell lines to assess their potential as anticancer agents. These studies typically involve determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell proliferation by 50%.

Imidazo[1,2-a]pyrimidine derivatives bearing amine groups have shown notable inhibitory effects on breast cancer cell lines. researchgate.net For example, certain analogues demonstrated IC50 values of 39.0 μM and 35.1 μM against MCF-7 and MDA-MB-231 cells, respectively. researchgate.net The presence of specific substituents, such as a diethylamino group at the 4-position of a phenyl ring, was found to enhance cytotoxic activity. researchgate.net

Aminobenzylnaphthols, synthesized via the Betti reaction, have also been evaluated for their cytotoxic effects. mdpi.com In pancreatic (BxPC-3) and colon (HT-29) cancer cell lines, these compounds exhibited IC50 values in the low micromolar range after 72 hours of incubation, with some derivatives showing activity comparable to the standard chemotherapeutic agent 5-Fluorouracil. mdpi.com

Furthermore, hybrid molecules incorporating chlorambucil (B1668637) have been synthesized and tested against a panel of human cancer cell lines. nih.gov These hybrids displayed superior antiproliferative activity compared to the parent drug, with IC50 values in the low micromolar range against breast cancer, leukemia, and other cancer cell lines. nih.gov

Table 3: Antiproliferative Activity of Selected Analogues in Cancer Cell Lines

Analogue ClassCell LineIC50 (μM)
Imidazo[1,2-a]pyrimidine derivative (4d)MCF-7 (Breast)39.0
Imidazo[1,2-a]pyrimidine derivative (4d)MDA-MB-231 (Breast)35.1
Aminobenzylnaphthol (MMZ-45AA)BxPC-3 (Pancreatic)13.26 (72h)
Aminobenzylnaphthol (MMZ-140C)HT-29 (Colon)11.55 (72h)
Chlorambucil-tacedinaline hybrid (21)H460 (Lung)3.1 - 14.2
Chlorambucil-honokiol hybrid (25)Human leukemic cell lines1.09 - 4.86

Evaluation of Antioxidant Properties in Cellular or Biochemical Systems

The antioxidant potential of analogues of this compound has been explored through various in vitro assays. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

The radical scavenging activity of new catechol thioethers, which share some structural similarities with the target compound's analogues, has been determined using assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical test, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the cupric reducing antioxidant capacity (CUPRAC) assay. nih.gov Catechol thioethers containing heterocyclic groups were found to be effective antioxidants with cytoprotective properties, capable of protecting DNA and lipids from radical species. nih.govmdpi.com

Similarly, the antioxidant properties of new benzylideneiminophenylthiazole analogues have been evaluated. nih.gov The results indicated that the antioxidant activity was influenced by the nature of the substituents on the phenyl ring, with electron-donating groups like methoxy (B1213986) and methyl enhancing the antioxidant potential. nih.gov These studies provide a basis for understanding how structural modifications can impact the antioxidant capacity of these classes of compounds. While direct data on this compound analogues is limited, the findings from these related structures suggest that this is a promising area for further investigation.

Exploration of Interactions with Neurotransmitter Systems in Model Studies (excluding human clinical data)

The interactions of this compound analogues with neurotransmitter systems have been a focus of in vitro research to understand their potential neurological effects. These studies often involve examining the binding of these compounds to neurotransmitter receptors and transporters.

As discussed in section 6.3, analogues with an aryloxy alkylamine or benzylamine (B48309) framework have been shown to bind with high affinity to serotonin and opioid receptors, respectively. nih.govnih.gov These interactions can lead to agonist or antagonist effects, thereby modulating the signaling of these neurotransmitter systems. For example, the demonstration of agonist activity at 5-HT1B/1D receptors suggests a potential role in pathways regulated by serotonin. nih.gov Similarly, the high-affinity binding to opioid receptors indicates a possible influence on pain perception and other opioid-mediated processes. nih.gov

The structure-activity relationship studies of phenethylamine derivatives at the 5-HT2A receptor further underscore the potential for these types of compounds to interact with specific components of the serotonergic system. biomolther.org The affinity for these receptors can be finely tuned by chemical modifications, highlighting the potential to design analogues with specific neuropharmacological profiles. These receptor binding studies provide a molecular basis for the potential effects of these compounds on neurotransmitter systems, warranting further investigation into their functional consequences in more complex in vitro models.

Inhibition of Specific Enzymes (e.g., Carbonic Anhydrase, Esterases, Monoamine Oxidase) by this compound Analogues

The exploration of analogues of this compound has revealed significant inhibitory activity against several key enzymes, including carbonic anhydrases, esterases (specifically cholinesterases), and monoamine oxidases. The structural motif of a 2-chlorobenzyl group, often incorporated into larger heterocyclic scaffolds, plays a crucial role in the interaction with the active sites of these enzymes.

Carbonic Anhydrase Inhibition:

Analogues featuring the 2-chlorobenzyl moiety have been investigated for their ability to inhibit various isoforms of human carbonic anhydrase (hCA). Coumarin-based derivatives, for instance, have demonstrated isoform-selective inhibition. One such study reported that a 2-chlorobenzyl derivative exhibited a more than threefold higher activity against the cancer-related isoform hCA IX (Kᵢ = 19.1 µM) compared to hCA XII (Kᵢ = 64.9 µM). This selectivity is attributed to the interactions of the hydrolyzed products of these coumarin (B35378) derivatives with amino acid residues at the entrance of the enzyme's active site, a region known for its variability among different CA isoforms.

Another study on coumarinamides also highlighted the inhibitory potential of 2-chlorobenzyl-containing compounds. A derivative in this series displayed activity in the low micromolar range against hCA IX with a Kᵢ value of 5.5 µM, showing good selectivity over hCA XII.

Compound ClassAnalogue StructureTarget EnzymeInhibition Constant (Kᵢ)
Coumarin Derivative2-chlorobenzyl substitutedhCA IX19.1 µM
hCA XII64.9 µM
Coumarinamide Derivative2-chlorobenzyl substitutedhCA IX5.5 µM

Esterase Inhibition:

The primary focus of esterase inhibition studies for analogues of this compound has been on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission.

Several studies have synthesized and evaluated compounds incorporating a 2-chlorobenzyl group for their anti-cholinesterase activity. For example, a series of indolinone-based compounds bearing a benzylpyridinium moiety was designed as dual-binding inhibitors of AChE. Within this series, a 2-chlorobenzyl derivative emerged as a highly potent inhibitor of AChE, with an IC₅₀ value of 0.44 nM, which was found to be 32-fold more potent than the standard drug donepezil. Many compounds in this series also demonstrated potent inhibition of BuChE.

In another study, O-substituted N(3)-benzyl analogs of vitamin B1 were synthesized and evaluated. The results indicated that N-benzyl-containing derivatives and their 2-chloro-substituted analogs were effective inhibitors of AChE. Specifically, a 2-chlorobenzyl substituted thiazolium salt showed an IC₅₀ value of 28 nM for AChE with approximately 35-fold selectivity over BChE.

Furthermore, research on 2-(benzamido) benzohydrazide (B10538) derivatives identified a compound with a 2-chlorobenzyl group as the most active AChE inhibitor in the series, with an IC₅₀ value of 32.43 ± 0.53 µM.

Compound ClassAnalogue StructureTarget EnzymeIC₅₀ ValueSelectivity (AChE/BuChE)
Indolinone Derivative2-chlorobenzyl substitutedAChE0.44 nM-
Thiazolium Salt2-chlorobenzyl substitutedAChE28 nM~35-fold
Benzohydrazide Derivative2-chlorobenzyl substitutedAChE32.43 ± 0.53 µM-

Monoamine Oxidase Inhibition:

Analogues containing the 2-chlorobenzyl structural element have also been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Studies have shown that these compounds can exhibit selectivity for the MAO-B isoform, which is a target for the treatment of neurodegenerative diseases.

For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives was synthesized, and the results revealed that these compounds were selective MAO-B inhibitors. The 2-chlorobenzyl derivative in this series, 2-(benzo[d]thiazol-2-yl)-5-((2-chlorobenzyl)oxy)phenol, exhibited potent and selective MAO-B inhibitory activity. The substitution on the benzyloxy ring was found to be crucial for the interaction with the catalytic center of MAO-B.

Modulation of Ion Channel Activity by Analogues in In Vitro Systems

The investigation of this compound analogues has extended to their effects on the activity of various ion channels, crucial for cellular excitability and signaling. While the available data is not as extensive as for enzyme inhibition, preliminary studies suggest that the 2-chlorobenzyl moiety can influence the function of potassium and sodium channels.

Potassium Channel Modulation:

Research into small molecule probes for the Kir2 family of inward rectifier potassium channels has included the evaluation of compounds with a 2-chlorobenzyl group. In a study focused on identifying selective inhibitors of Kir2.1, a 2-chlorobenzyl analog was synthesized and tested. However, this particular analog led to diminished potency, with an IC₅₀ value of 13.88 µM, compared to the lead compound. This suggests that while the benzylamine scaffold can interact with the channel, the specific substitution pattern is critical for potent inhibition.

Sodium Channel Modulation:

The potential for 2-chlorobenzyl-containing compounds to modulate sodium channels has been highlighted in patent literature. For example, a patent for benzenesulfonamide (B165840) compounds as therapeutic agents for sodium channel-mediated diseases describes derivatives that include a 3-chloro-4-((1-(2-chlorobenzyl)piperidin-4-yl)oxy)-N-(thiazol-2-yl)benzenesulfonamide structure. These compounds are proposed as inhibitors of voltage-gated sodium channels, with patch-clamp techniques being a standard method for evaluating their modulatory activity.

Another patent discloses spiro-oxindole compounds, some of which incorporate a 2-chlorobenzylamino group, for the treatment of sodium channel-mediated conditions. These compounds are designed to modulate the activity of sodium channels, and electrophysiological assays like patch-clamp are used to screen for their efficacy.

While these findings point towards the potential for this compound analogues to modulate ion channel activity, further detailed in vitro studies, particularly using electrophysiological techniques like patch-clamp, are necessary to fully characterize their mechanisms of action and selectivity for different channel subtypes.

Ion Channel FamilyCompound Class/Analogue StructureIn Vitro SystemObserved EffectPotency (IC₅₀)
Potassium Channel (Kir2.1)N-(4-methoxybenzyl)-1-(naphthalen-2-ylmethyl)amine analog with 2-chlorobenzyl substitutionManual Patch ClampDiminished inhibitory potency13.88 µM
Sodium ChannelBenzenesulfonamide derivative with 2-chlorobenzyl group-Proposed as inhibitor-
Sodium ChannelSpiro-oxindole derivative with 2-chlorobenzylamino group-Proposed as modulator-

Advanced Spectroscopic Characterization and Elucidation of 2 2 Chlorobenzyl Oxy Ethyl Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For {2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the 2-chlorobenzyl group, the benzylic protons, the methylene (B1212753) protons of the ethyl ether linkage, and the protons of the ethylamine (B1201723) group.

The aromatic protons on the 2-chlorobenzyl ring typically appear in the downfield region of the spectrum, generally between 7.2 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern of the chlorine atom and the benzyl (B1604629) ether group will lead to a complex splitting pattern for these four protons. The benzylic protons (Ar-CH₂-O) are expected to produce a singlet at approximately 4.6 ppm. The two methylene groups of the ethyl moiety (-O-CH₂-CH₂-NH₃⁺) will be deshielded by the adjacent oxygen and nitrogen atoms, respectively. The protons closer to the ether oxygen (-O-CH₂) are anticipated to resonate around 3.8 ppm as a triplet, while the protons adjacent to the ammonium (B1175870) group (-CH₂-NH₃⁺) are expected to appear further downfield, around 3.3 ppm, also as a triplet. The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton GroupPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
Aromatic (Ar-H)7.2 - 7.5Multiplet4H
Benzylic (Ar-CH₂)~4.6Singlet2H
Ether Methylene (-O-CH₂)~3.8Triplet2H
Amine Methylene (-CH₂-N)~3.3Triplet2H
Ammonium (-NH₃⁺)VariableBroad Singlet3H

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the 2-chlorobenzyl group are expected to resonate in the 127-138 ppm range. The carbon atom bonded to the chlorine (C-Cl) will be shifted to approximately 133 ppm, while the quaternary carbon to which the benzyl group is attached will appear around 138 ppm. The benzylic carbon (Ar-CH₂) is anticipated at approximately 72 ppm. The carbons of the ethyl group will be influenced by the adjacent heteroatoms. The carbon of the ether linkage (-O-CH₂) is expected around 68 ppm, and the carbon adjacent to the ammonium group (-CH₂-N) will likely appear at approximately 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon GroupPredicted Chemical Shift (ppm)
Aromatic (Ar-C)127 - 130
Aromatic (Ar-C-Cl)~133
Aromatic (Ar-C-CH₂)~138
Benzylic (Ar-CH₂)~72
Ether Methylene (-O-CH₂)~68
Amine Methylene (-CH₂-N)~40

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations should appear above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene groups will be observed in the 2850-3000 cm⁻¹ region. A strong, broad band in the region of 3000-3400 cm⁻¹ would be indicative of the N-H stretching of the ammonium group. The C-O-C stretching of the ether linkage is expected to produce a strong band around 1100 cm⁻¹. The C-N stretching vibration will likely be observed in the 1000-1250 cm⁻¹ range. Aromatic C=C stretching vibrations will give rise to peaks in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information. Intense signals for the aromatic ring breathing modes are expected around 1000 cm⁻¹. The symmetric C-O-C stretching may also be more prominent in the Raman spectrum.

Table 3: Key Predicted IR and Raman Vibrational Frequencies
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
N-H Stretch (Ammonium)3000 - 3400Strong, Broad (IR)
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O-C Stretch (Ether)1070 - 1150Strong (IR)
C-N Stretch1000 - 1250Medium
C-Cl Stretch600 - 800Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular ion peak ([M]⁺) corresponding to the free base would be observed. A prominent fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond, which would lead to the formation of a stable 2-chlorobenzyl cation. Another characteristic fragmentation would involve the cleavage of the C-O and C-C bonds of the ethylamine side chain. The loss of the ethylamine group would also be a likely fragmentation pathway.

Table 4: Predicted Key Mass Spectrometry Fragments
m/zPredicted Fragment Ion
[M]⁺ of free base[C₉H₁₂ClNO]⁺
125/127[Cl-C₆H₄-CH₂]⁺ (2-chlorobenzyl cation)
44[CH₂=NH₂]⁺

Application of Electron Energy-Loss Spectroscopy (EELS) for Elemental and Chemical State Analysis

Electron Energy-Loss Spectroscopy (EELS) is a technique that measures the energy distribution of electrons that have interacted with a specimen. It is often performed in a transmission electron microscope (TEM) and can provide information on the elemental composition and, in some cases, the chemical state of the elements present. For an organic molecule like this compound, EELS could be used to map the distribution of chlorine, nitrogen, and oxygen atoms within a sample at high spatial resolution. The fine structure of the core-loss edges of carbon, nitrogen, and oxygen can provide chemical fingerprints of the molecule. nih.gov While not a routine technique for the structural elucidation of small organic molecules, it can be a powerful tool for analyzing the compound in a solid matrix or in biological systems. nih.gov

Reactivity Profiles and Transformational Chemistry of 2 2 Chlorobenzyl Oxy Ethyl Amine Hydrochloride

Reactivity of the Amine Functionality

The primary amine group in {2-[(2-chlorobenzyl)oxy]ethyl}amine is a nucleophilic center, readily participating in a variety of chemical transformations common to primary amines.

Acylation Reactions: The amine functionality can be easily acylated by reacting with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. These reactions typically proceed in the presence of a base to neutralize the acidic byproduct. ncert.nic.in For instance, acetylation with acetic anhydride (B1165640) or acetyl chloride yields N-{2-[(2-chlorobenzyl)oxy]ethyl}acetamide. Similarly, benzoylation with benzoyl chloride would produce N-{2-[(2-chlorobenzyl)oxy]ethyl}benzamide.

Reaction TypeReagentTypical ConditionsExpected Product
AcetylationAcetic anhydride or Acetyl chloridePyridine or other base, room temperatureN-{2-[(2-chlorobenzyl)oxy]ethyl}acetamide
BenzoylationBenzoyl chlorideAqueous base (Schotten-Baumann conditions) or pyridineN-{2-[(2-chlorobenzyl)oxy]ethyl}benzamide

Schiff Base Formation: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.net For example, the reaction with benzaldehyde, typically under conditions that allow for the removal of water, would result in the formation of (E)-N-(benzylidene)-2-((2-chlorobenzyl)oxy)ethan-1-amine.

ReactantTypical ConditionsExpected Product
BenzaldehydeReflux in a solvent like ethanol (B145695) or toluene (B28343) with azeotropic removal of water(E)-N-(benzylidene)-2-((2-chlorobenzyl)oxy)ethan-1-amine
AcetoneSimilar conditions to benzaldehyde, may require a catalystN-(propan-2-ylidene)-2-((2-chlorobenzyl)oxy)ethan-1-amine

Stability and Chemical Transformations of the Ether Linkage

The ether linkage in {2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride, specifically a benzyl (B1604629) ether, is susceptible to cleavage under certain conditions.

Acid-Catalyzed Cleavage: Treatment with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave the ether bond. libretexts.orgtransformationtutoring.comstackexchange.comchemistrysteps.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the benzylic nature of one of the carbons attached to the ether oxygen, this cleavage can proceed through an SN1 or SN2 mechanism. libretexts.orglibretexts.org The expected products would be 2-aminoethanol and 2-chlorobenzyl bromide or iodide.

Hydrogenolysis: The benzyl ether linkage is readily cleaved by catalytic hydrogenolysis. libretexts.orgsigmaaldrich.comnih.gov This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. libretexts.orgsigmaaldrich.com This method is generally mild and selective, yielding 2-aminoethanol and 2-chlorotoluene. It is noteworthy that the chloro-substituent on the aromatic ring may also be susceptible to reduction under more forcing hydrogenolysis conditions. sigmaaldrich.com

Reaction TypeReagents and ConditionsExpected Products
Acid-Catalyzed CleavageConcentrated HBr or HI, heat2-aminoethanol and 2-chlorobenzyl bromide/iodide
Catalytic HydrogenolysisH₂, Pd/C catalyst, in a solvent like ethanol or ethyl acetate2-aminoethanol and 2-chlorotoluene

Reactivity of the Chlorobenzyl Moiety

The 2-chlorobenzyl group exhibits reactivity at both the aromatic ring and the benzylic position.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The existing chloro and alkyloxy substituents will direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The chloro group is deactivating but ortho, para-directing, while the alkyloxy group is activating and ortho, para-directing. The interplay of these two groups will determine the regioselectivity of the substitution.

Reaction TypeReagentsPotential Products
NitrationHNO₃, H₂SO₄Nitro-substituted derivatives on the aromatic ring
BrominationBr₂, FeBr₃Bromo-substituted derivatives on the aromatic ring
Friedel-Crafts AcylationAcyl chloride, AlCl₃Acyl-substituted derivatives on the aromatic ring

Nucleophilic Aromatic Substitution (NAS): The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. However, under forcing conditions (high temperature and pressure) or if the ring is further activated by strongly electron-withdrawing groups, nucleophilic aromatic substitution can occur. youtube.comlibretexts.org

Acid-Base Chemistry and Salt Conversions

As the hydrochloride salt, the amine functionality of the molecule is protonated.

Acid-Base Equilibrium: In an aqueous solution, the ammonium (B1175870) salt exists in equilibrium with its conjugate base, the free amine. The position of this equilibrium is dependent on the pH of the solution. The pKa of the conjugate acid of a primary amine is typically around 10-11.

Conversion to Free Base: The hydrochloride salt can be converted to the free amine by treatment with a base, such as sodium hydroxide (B78521) or sodium bicarbonate. ncert.nic.in This deprotonation increases the nucleophilicity of the amine and is often a necessary step before performing reactions such as acylation or Schiff base formation.

ConversionReagentGeneral Procedure
Salt to Free BaseAqueous NaOH or NaHCO₃Dissolving the salt in water and adding the base, followed by extraction of the free amine into an organic solvent.
Free Base to SaltHCl (gaseous or in a solvent like ether or isopropanol)Dissolving the free base in a suitable solvent and adding the acid.

Oxidation and Reduction Pathways

The different functional groups within the molecule offer sites for both oxidation and reduction.

Oxidation: The primary amine can be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). The product of such an oxidation can vary depending on the reaction conditions, but aldehydes or carboxylic acids can be formed after hydrolysis. libretexts.orgchemistrysteps.comdiva-portal.org

Reduction: The 2-chlorobenzyl group can undergo reduction. Catalytic hydrogenation can lead to the removal of the chlorine atom (hydrogenolysis), converting the chlorobenzyl group to a benzyl group. wikipedia.orgthermofisher.comnih.gov This reaction often requires more vigorous conditions than the cleavage of the benzyl ether. sigmaaldrich.com

TransformationReagents and ConditionsExpected Outcome
Oxidation of AmineKMnO₄, followed by hydrolysisFormation of an aldehyde or carboxylic acid at the ethylamine (B1201723) terminus.
Reduction of Aryl ChlorideH₂, Pd/C, more forcing conditions (e.g., higher pressure/temperature, or presence of a base)Conversion of the 2-chlorobenzyl group to a benzyl group.

Derivatization Reactions for Synthetic or Analytical Applications

The primary amine functionality is a prime target for derivatization, which can be used to modify the molecule's properties for synthetic purposes or to enable its detection and quantification in analytical methods like High-Performance Liquid Chromatography (HPLC). thermofisher.com

Analytical Derivatization: For HPLC analysis with fluorescence detection, the amine can be derivatized with various reagents to introduce a fluorophore. Common derivatizing agents for primary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. diva-portal.orgnih.govnih.govresearchgate.net

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with primary amines to form stable, fluorescent sulfonamides. masterorganicchemistry.comresearchgate.net

Fluorescamine: Reacts rapidly with primary amines to form fluorescent pyrrolinone products. acs.org

Derivatizing AgentDetection MethodKey Features
o-Phthalaldehyde (OPA)FluorescenceRapid reaction, but derivatives can be unstable. diva-portal.org
Dansyl chlorideFluorescence, UVForms stable derivatives, widely used. masterorganicchemistry.com
FluorescamineFluorescenceVery rapid reaction, reagent itself is non-fluorescent. acs.org

Applications As Chemical Probes and Research Reagents

Utility as Derivatizing Agents in Analytical Chemistry for Biomolecules

In analytical chemistry, derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, to make it more suitable for analysis by methods such as chromatography. The primary amine group in {2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride makes it a potential candidate for a derivatizing agent, particularly for the analysis of biomolecules. For instance, it could be used to react with carboxylic acids, aldehydes, or ketones present in biomolecules to enhance their detectability and separation in complex mixtures. While specific, widespread applications of this particular compound as a derivatizing agent are not extensively documented in mainstream literature, its functional groups are indicative of this potential.

Role in Buffer System Development and pH Control in Research Settings

Buffer solutions are essential in a vast array of chemical and biological experiments to maintain a stable pH. The effectiveness of a buffer is determined by its pKa, the pH at which the buffer is most effective. The amine group in this compound can be protonated, allowing it to act as a weak base. This characteristic suggests its potential utility as a component in the development of buffer systems for specific pH ranges relevant to biochemical and physiological research. The presence of the chloro- and benzyl- groups may also confer specific solubility properties, making it suitable for non-aqueous or mixed-solvent systems where traditional buffers might be less effective.

Function as Chemical Tools for Investigating Biochemical Pathways

Understanding biochemical pathways is fundamental to molecular biology and drug discovery. Chemical tools, or probes, are small molecules used to perturb and study these pathways. The structure of {2-[(2-chlorobenzyl)oxy]ethyl]amine hydrochloride suggests it could serve as a scaffold or starting material for the synthesis of more complex molecules designed to interact with specific enzymes or receptors. The chlorobenzyl moiety, for example, is a common feature in various biologically active compounds and could be modified to enhance binding affinity and selectivity for a particular biological target. This would allow researchers to investigate the function of that target within a biochemical cascade.

Design and Synthesis of Photoreactive Analogues for Molecular Labeling Studies

Photoreactive labeling is a powerful technique used to identify and map interactions between molecules, such as protein-protein or drug-receptor interactions. This method involves a "bait" molecule that carries a photoreactive group. Upon activation with light, this group forms a covalent bond with nearby "prey" molecules. The amine group of this compound provides a convenient attachment point for various photoreactive moieties, such as azides or diazirines. The resulting photoreactive analogue could then be used to investigate the binding partners of a pharmacophore based on the {2-[(2-chlorobenzyl)oxy]ethyl}amine scaffold. This approach can provide valuable insights into the molecular mechanisms of action for a class of compounds.

Role in Pharmaceutical and Agrochemical Intermediate Synthesis

Position as a Key Precursor in Organic Synthesis Pathways

{2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride serves as a foundational element in multi-step organic synthesis. Its primary amine group is a key functional handle that allows for a variety of chemical transformations. This amine can readily undergo reactions such as acylation, alkylation, and reductive amination to build more complex molecular architectures.

The synthesis of related benzyloxyamine hydrochloride compounds often involves the reaction of a benzyl (B1604629) halide with an appropriate amino alcohol derivative, followed by conversion to the hydrochloride salt. For instance, a general preparation method for benzyloxyamine hydrochlorides involves reacting ketoxime with a benzyl chloride compound in the presence of an alkali metal hydroxide (B78521). The resulting ketoxime ether is then hydrolyzed with hydrochloric acid to yield the target benzyloxyamine hydrochloride. google.com This suggests a plausible synthetic route for this compound, likely starting from 2-chlorobenzyl chloride and 2-aminoethanol.

The presence of the ether linkage provides stability under a range of reaction conditions, while the chlorobenzyl group can influence the electronic properties and reactivity of the molecule. This combination of features makes it a valuable precursor for creating a diverse array of downstream products.

Strategic Importance as a Building Block for Biologically Active Molecules

The strategic value of this compound lies in its ability to introduce the 2-chlorobenzyloxy-ethyl moiety into a target molecule. This structural motif is of interest in medicinal chemistry. The benzyloxy group is a pharmacophore found in a number of bioactive compounds, and the presence of a chlorine atom on the benzyl ring can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity. nih.govnih.gov

For example, the benzyloxy group is relevant in the selective inhibition of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases. nih.gov Furthermore, chloro-containing compounds represent a significant portion of FDA-approved drugs, highlighting the importance of chlorinated intermediates in pharmaceutical development. nih.gov

While direct examples of pharmaceuticals synthesized from this compound are not readily found in the literature, the synthesis of various N-benzylamine derivatives for diuretic and saluretic activities demonstrates the utility of the broader class of compounds. google.com The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines as potential agents against Mycobacterium tuberculosis further illustrates the application of the benzyloxy motif in developing new therapeutic agents. nih.gov

Table 1: Examples of Biologically Active Scaffolds Incorporating Related Structural Motifs

Scaffold/Compound ClassTherapeutic Area/ApplicationRole of the Benzyloxy/Benzylamine (B48309) Moiety
N-(4-(benzyloxy)benzyl)-4-aminoquinolinesAntitubercularCore structural component for activity against M. tuberculosis. nih.gov
Benzyloxy ChalconesMAO-B InhibitionThe benzyloxy pharmacophore is crucial for inhibitory activity. nih.gov
N-Cycloalkyl-benzylamine derivativesDiuretic and SalureticThe benzylamine core is essential for the observed biological activity. google.com

Contribution to the Development of Agrochemical Compounds

Information regarding the specific application of this compound in the synthesis of agrochemical compounds is limited in publicly accessible sources. However, the broader classes of chloro-containing organic compounds and amines are widely used in the agrochemical industry. These compounds can serve as intermediates for herbicides, fungicides, and insecticides. The structural features of this compound, particularly the chlorinated aromatic ring, are common in various pesticides. The amine functionality provides a reactive site for further chemical modification to produce the final active agrochemical product.

Research on Impurity Profiling and Control in Pharmaceutical Intermediates

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, as impurities can affect the safety and efficacy of the final drug product. google.com For a pharmaceutical intermediate like this compound, a thorough understanding of its potential impurities is essential.

While a specific impurity profile for this compound is not documented in the literature, potential impurities can be predicted based on its likely synthetic pathway. Common impurities could include:

Starting Materials: Unreacted 2-chlorobenzyl chloride and 2-aminoethanol.

By-products: Di-alkylation products where the nitrogen atom of 2-aminoethanol is substituted twice by the 2-chlorobenzyl group.

Degradation Products: Compounds resulting from the cleavage of the ether bond or other degradation pathways under specific storage or reaction conditions.

The control of these impurities is managed through the careful optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) and purification processes such as recrystallization or chromatography. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are employed to detect and quantify these impurities. google.com

Table 2: General Analytical Techniques for Impurity Profiling

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Separation and quantification of non-volatile impurities.
Gas Chromatography (GC)Separation and quantification of volatile impurities and residual solvents.
Mass Spectrometry (MS)Identification of impurities by determining their molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructure elucidation of unknown impurities.

Process Scale-up and Industrial Synthesis Considerations for Intermediates

The transition from laboratory-scale synthesis to industrial production of a pharmaceutical intermediate like this compound involves several key considerations to ensure safety, efficiency, and cost-effectiveness.

Key Industrial Synthesis Considerations:

Reaction Conditions: Optimization of temperature, pressure, and mixing to control reaction kinetics and minimize by-product formation. For instance, in the synthesis of related compounds like N-benzylhydroxylamine hydrochloride, precise temperature control is crucial to prevent the formation of dibenzyl-substituted impurities. mdpi.com

Solvent Selection: Choosing a solvent that is effective for the reaction, safe to handle on a large scale, and easily recoverable.

Raw Material Sourcing and Quality: Ensuring a consistent and high-purity supply of starting materials like 2-chlorobenzyl chloride and 2-aminoethanol.

Work-up and Purification: Developing scalable and efficient methods for isolating and purifying the product, such as crystallization or distillation. The handling of by-products, like sodium chloride in the synthesis of N-benzylhydroxylamine hydrochloride, needs to be considered for large-scale filtration. mdpi.com

Waste Management: Implementing procedures for the safe disposal or recycling of waste streams, including solvents and by-products.

Safety: Conducting a thorough hazard analysis of the process, considering the reactivity and toxicity of all chemicals involved.

While specific industrial synthesis processes for this compound are not publicly detailed, the manufacturing processes for similar intermediates, such as bis(2-chloroethyl)amine (B1207034) hydrochloride from diethanolamine (B148213) and thionyl chloride, provide insights into the types of equipment and procedures that would be necessary. environmentclearance.nic.in

Q & A

Q. What are the recommended synthetic routes for {2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride?

The synthesis typically involves alkylation or nucleophilic substitution. For example:

  • Stepwise alkylation : Reacting 2-chlorobenzyl chloride with ethanolamine derivatives under basic conditions (e.g., NaOH) in polar solvents like ethanol or methanol .
  • Multi-step purification : Post-synthesis, the product is isolated via vacuum distillation or recrystallization using dichloromethane and 1,4-dioxane with HCl to form the hydrochloride salt .
  • Yield optimization : Adjusting stoichiometry (e.g., 10 eq HCl) and reaction time (4–16 hours) improves purity (>85% yield, as seen in NMR-confirmed intermediates) .

Q. Which solvents and reaction conditions enhance synthesis efficiency?

  • Solvents : Ethanol, methanol, or dichloromethane are preferred for their polarity and compatibility with amine hydrochlorides .
  • Temperature : Reactions often proceed at 0°C (to control exothermic steps) followed by gradual warming to room temperature .
  • Catalysts : Bases like DIPEA (6 eq) aid in deprotonation, while coupling agents (e.g., EDC) facilitate amide bond formation in multi-step syntheses .

Q. What safety protocols are critical during handling?

  • Ventilation : Use fume hoods due to potential HCl gas release during salt formation .
  • PPE : Gloves and goggles are mandatory; OSHA HCS classifies similar chlorinated amines as mutagenic .
  • Storage : Keep anhydrous and away from bases to prevent decomposition .

Advanced Research Questions

Q. How can spectroscopic methods resolve structural ambiguities?

  • 1H-NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm for chlorobenzyl) and amine protons (δ 9.6–10.8 ppm as broad singlets) .
  • Mass spectrometry : ESI [M+H]+ peaks (e.g., m/z 233.1) confirm molecular weight, while fragmentation patterns validate the chlorobenzyl moiety .
  • XRD/PXRD : Crystallinity analysis ensures salt formation and polymorph identification, critical for reproducibility .

Q. What biological targets or pathways are associated with this compound?

  • Receptor modulation : Structural analogs show affinity for serotonin (5-HT2) and dopamine receptors, suggesting potential neurotransmitter pathway interactions .
  • Enzyme inhibition : The chlorobenzyl group may mimic carboxylic acids, competitively inhibiting enzymes like dehydrogenases or kinases .
  • Cellular assays : In vitro studies using HEK293 or neuronal cells can quantify receptor binding (IC50) and cytotoxicity (MTT assays) .

Q. How to address contradictions in analytical data (e.g., purity vs. bioactivity)?

  • Impurity profiling : Use HPLC with UV/ELSD detectors to identify byproducts (e.g., unreacted intermediates or oxidation products). Reference standards (e.g., USP/EP impurities) aid quantification .
  • Dose-response validation : Replicate bioassays at varying purities (≥95% by LC-MS) to distinguish compound-specific effects from artifact-driven results .
  • Structural analogs : Compare activity of derivatives (e.g., methoxy or methylthio substitutions) to isolate pharmacophore contributions .

Q. What challenges arise during scale-up, and how are they mitigated?

  • Solvent selection : Transition from batch reactors to continuous flow systems improves mixing and heat dissipation for high-volume syntheses .
  • Purification bottlenecks : Replace column chromatography with fractional crystallization (using ethanol/ether mixtures) for cost-effective scalability .
  • Stability testing : Monitor hygroscopicity and thermal decomposition (TGA/DSC) to optimize storage conditions for bulk batches .

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{2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.